molecular formula C12H19N3O2 B1482231 2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid CAS No. 2098061-47-1

2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

Cat. No.: B1482231
CAS No.: 2098061-47-1
M. Wt: 237.3 g/mol
InChI Key: QZPVJXUNJIWXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butyl group and the acetic acid moiety adds to its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid typically involves the construction of the pyrazolo[1,5-a]pyrazine core followed by functionalization. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted hydrazine and a diketone, the cyclization can be induced using acetic acid or a mixture of acetic acid and triethylamine at elevated temperatures (150-160°C) to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the cyclization reaction for scale-up. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents and catalysts would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetic acid moiety can participate in esterification reactions with alcohols in the presence of acid catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sulfuric acid as a catalyst for esterification.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Esters or amides.

Scientific Research Applications

2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Potential use in the development of enzyme inhibitors or receptor modulators.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting biochemical pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Uniqueness: 2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is unique due to its specific substitution pattern and the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials.

Properties

IUPAC Name

2-(2-tert-butyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)10-6-9-7-14(8-11(16)17)4-5-15(9)13-10/h6H,4-5,7-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPVJXUNJIWXCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2CCN(CC2=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
Reactant of Route 2
2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
Reactant of Route 3
2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
Reactant of Route 4
2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
Reactant of Route 5
2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.